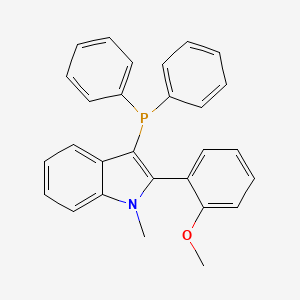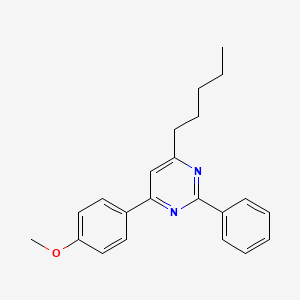
2-Phenyl-4-(4-methoxyphenyl)-6-pentylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-4-(4-methoxyphenyl)-6-pentylpyrimidine, also known as PMPP, is a synthetic organic compound with a wide range of applications in scientific research. It is an important building block in organic synthesis, and has been used in a variety of research fields, including biochemistry, physiology, and pharmacology. PMPP has been used to study the biochemical and physiological effects of various compounds and drugs, and its advantages and limitations for laboratory experiments have been explored.
Aplicaciones Científicas De Investigación
2-Phenyl-4-(4-methoxyphenyl)-6-pentylpyrimidine has a wide range of applications in scientific research. It has been used in studies of the biochemical and physiological effects of various compounds and drugs, as well as in studies of enzyme inhibition and enzyme regulation. This compound has also been used to study the effects of environmental toxins on aquatic organisms and to study the mechanisms of action of various compounds and drugs.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-4-(4-methoxyphenyl)-6-pentylpyrimidine is not fully understood. However, it is believed that the compound binds to specific receptors in the body, which then triggers a cascade of biochemical reactions leading to the desired physiological effects. It is also believed that this compound may inhibit certain enzymes, which could lead to the desired effects.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. Studies have shown that this compound can affect various metabolic pathways, including those involved in energy production, protein synthesis, and cell signaling. It has also been shown to affect the expression of certain genes and to alter the levels of certain hormones and neurotransmitters in the body. In addition, this compound has been shown to have anti-inflammatory, anti-cancer, and anti-fungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Phenyl-4-(4-methoxyphenyl)-6-pentylpyrimidine has several advantages for laboratory experiments. It is a relatively stable compound that is easy to synthesize and store. It is also highly soluble in a variety of solvents, making it easy to work with in the lab. However, this compound also has some limitations. For example, it is toxic at high concentrations and can be difficult to purify.
Direcciones Futuras
There are several potential future directions for research on 2-Phenyl-4-(4-methoxyphenyl)-6-pentylpyrimidine. These include further studies of its biochemical and physiological effects, as well as investigations into its potential therapeutic applications. Additionally, further research could be done to explore its potential use as an enzyme inhibitor or regulator, as well as its potential applications in environmental toxicology. Finally, further research could be done to improve the synthesis method of this compound and to improve its purification process.
Métodos De Síntesis
2-Phenyl-4-(4-methoxyphenyl)-6-pentylpyrimidine can be synthesized through a multi-step process. The first step involves the reaction of 4-methoxyphenylmagnesium bromide with 2-chloropentane, which produces an intermediate compound known as 2-phenyl-4-methoxy-6-pentylpyrimidine. This intermediate is then reacted with benzyl bromide in a nucleophilic substitution reaction to form this compound. The reaction is typically carried out in the presence of a base, such as sodium carbonate, to facilitate the substitution.
Propiedades
IUPAC Name |
4-(4-methoxyphenyl)-6-pentyl-2-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O/c1-3-4-6-11-19-16-21(17-12-14-20(25-2)15-13-17)24-22(23-19)18-9-7-5-8-10-18/h5,7-10,12-16H,3-4,6,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQPNPXZOZXWRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=NC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

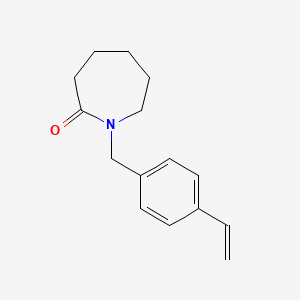
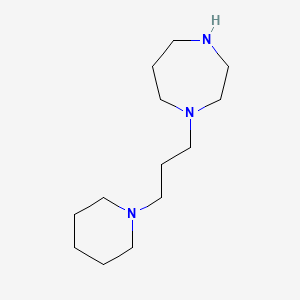


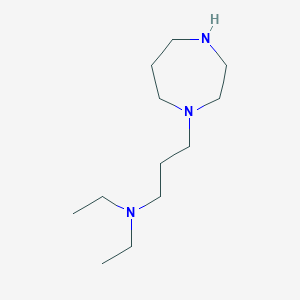
![2-[2-(Difluoromethyl)phenyl]acetonitrile](/img/structure/B6329391.png)

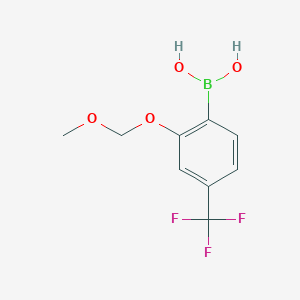
![1-[(2-Bromophenyl)methyl]-2-methylpiperazine](/img/structure/B6329419.png)



